Furo[3,4-B]benzofuran
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Overview
Description
Furo[3,4-B]benzofuran is a heterocyclic compound that consists of a fused furan and benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[3,4-B]benzofuran can be synthesized starting from coumarin using the Hamaguchi–Ibata methodology. This involves intermolecular Diels–Alder reactions to provide intermediate compounds, followed by a [4 + 3] cycloaddition reaction with oxyallyl compounds . Another method involves the use of Wittig olefination–Claisen rearrangement to develop the this compound ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-B]benzofuran undergoes various chemical reactions, including:
Oxidation: Oxidative ring-opening reactions using Mn(III)/Co(II) catalysts under an O2 atmosphere.
Cycloaddition: Both inter- and intramolecular Diels–Alder reactions.
Substitution: Metalation reactions involving lithiation, magnesation, and zincation.
Common Reagents and Conditions
Oxidation: Mn(III)/Co(II) catalysts, O2 atmosphere.
Cycloaddition: Oxyallyl compounds, Diels–Alder reaction conditions.
Substitution: Alkyl lithiums, lithium amide bases.
Major Products Formed
Oxidation: 1,4-dicarbonyl moieties through an endoperoxide intermediate.
Cycloaddition: Various annulated furans and cycloaddition products.
Substitution: Metalated furan and benzofuran derivatives.
Scientific Research Applications
Furo[3,4-B]benzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of furo[3,4-B]benzofuran involves its interaction with various molecular targets and pathways. For example, its derivatives have been found to inhibit enzymes such as carbonic anhydrase, tyrosinase, and topoisomerase I . These interactions are facilitated by the compound’s unique structural features, which allow it to bind effectively to these targets.
Comparison with Similar Compounds
Furo[3,4-B]benzofuran can be compared with other similar compounds such as:
Benzofuran: A simpler structure with a single furan ring fused to a benzene ring.
Furo[2,3-B]benzofuran: Another isomer with a different fusion pattern of the furan and benzofuran rings.
Properties
CAS No. |
247-11-0 |
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Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
furo[3,4-b][1]benzofuran |
InChI |
InChI=1S/C10H6O2/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-6H |
InChI Key |
UGPZXOADZMYGET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=COC=C3O2 |
Origin of Product |
United States |
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